4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline
Description
4-Chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline is a nitroaniline derivative characterized by a chloro substituent at the 4-position, a nitro group at the 2-position, and a benzyl group (substituted with a methyl group at the para position) attached to the aniline nitrogen. Its molecular formula is C₁₄H₁₂ClN₂O₂, with an average molecular mass of 281.71 g/mol (estimated based on analogs in ). Its structural features—chloro, nitro, and substituted benzyl groups—contribute to its physicochemical properties, including polarity, solubility, and reactivity in nucleophilic substitution or reduction reactions .
Properties
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-2-4-11(5-3-10)9-16-13-7-6-12(15)8-14(13)17(18)19/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKAIAAYLJGHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline typically involves multiple steps, starting with the nitration of aniline derivatives. One common method involves the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline, followed by a reaction with 4-methylbenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 4-chloro-N-[(4-methylphenyl)methyl]-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-chloro-N-[(4-methylphenyl)methyl]-2-nitrobenzoic acid.
Scientific Research Applications
Pharmaceutical Intermediate
One of the primary applications of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline is as a pharmaceutical intermediate. It serves as a building block in the synthesis of various pharmaceutical compounds, particularly in the development of anti-cancer agents and antimicrobial drugs. The compound's structure allows for modifications that enhance biological activity while maintaining stability during synthesis.
Antimicrobial Activity
Research has indicated that derivatives of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline demonstrate significant antimicrobial properties. A study involving sulfonamide derivatives synthesized from this compound showed varying degrees of activity against both Gram-positive and Gram-negative bacteria, including E. coli and Bacillus subtilis .
Case Study: Antimicrobial Testing
- Compound : 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide
- Tested Bacteria :
- E. coli: Active
- Bacillus subtilis: Active
- Bacillus licheniformis: Active
- Method : In vitro testing using standard antimicrobial susceptibility methods.
Toxicological Studies
Given its structural characteristics, 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline has been studied for its potential mutagenic effects. It has been included in assessments of mutagenic chemicals, contributing to understanding the risks associated with exposure to nitroanilines .
Toxicity Profile
- Acute Toxicity : Classified as fatal if swallowed or inhaled.
- Chronic Exposure Risks : Potential damage to organs with prolonged exposure .
Computational Chemistry Applications
The compound has also found applications in computational chemistry, where it is used to model interactions with biological targets. Computational docking studies have been performed to predict binding affinities to specific receptors, which aids in drug design processes .
Synthesis and Characterization
The synthesis of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy are employed to confirm the structure and assess the quality of synthesized compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro and methyl groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The following analysis compares 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline with structurally related analogs, focusing on substituent effects, molecular properties, and toxicity.
Structural Analogs and Molecular Properties
Key Observations :
- N-Alkyl/Aryl Substitution : Methyl and ethyl groups () reduce molecular mass and polarity compared to benzyl derivatives (). Benzyl groups with para-substituents (e.g., methyl, fluoro) introduce steric bulk and modulate electronic effects on the aniline ring.
- Halogen Positioning : The 4-chloro-2-nitro substitution pattern is conserved across analogs, but toxicity varies with substituent placement. For example, 2-chloro-4-nitroaniline (isomer of 4-chloro-2-nitroaniline) exhibits higher hepatotoxicity due to altered metabolic pathways .
Toxicity and Environmental Impact
- 4-Chloro-2-nitroaniline (Parent Compound) : Exposure to 2 mM of 4-chloro-2-nitroaniline in rat hepatocytes caused 58% cell death after 3 hours, with glutathione depletion (13 mM/10⁶ cells) and microsomal damage .
- Positional Isomers : 2-Chloro-4-nitroaniline induced more severe cellular damage (10 mM GSH depletion) under identical conditions, suggesting chloro-nitro positional isomerism critically influences toxicity .
Biological Activity
4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Profile
- Chemical Name : 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline
- Molecular Formula : CHClNO
- Molecular Weight : 277.7 g/mol
The biological activity of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline is primarily attributed to its ability to interact with various biological targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing enzymatic pathways and receptor interactions. The chloro and methyl groups also play significant roles in modulating binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial enzymes, which could inhibit their growth.
Table 1: Antimicrobial Activity of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline
| Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Bacillus subtilis | 18 | |
| Staphylococcus aureus | 12 |
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of tumor growth.
Case Study: Inhibition of Cancer Cell Lines
In a study conducted by researchers, the effects of 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline were evaluated on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Table 2: Anticancer Activity Data
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline. Modifications to the nitro and chloro groups can significantly alter the compound's efficacy against microbial and cancerous cells.
Key Findings from SAR Studies
- Nitro Group Reduction : Reducing the nitro group enhances cytotoxicity against cancer cells.
- Chloro Group Substitution : Substituting the chloro group with other halogens can improve antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
